1-tert-butylaziridine
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Overview
Description
1-tert-Butylaziridine is an organic compound with the molecular formula C6H13N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The tert-butyl group attached to the nitrogen atom provides steric hindrance, making this compound unique in its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-Butylaziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for an efficient and general synthesis of aziridines . Another method includes the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3, yielding aziridines with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to promote S-alkylation reactions. This method is advantageous due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert it into amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles like amines or thiols are used under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Various substituted amines and thiols.
Scientific Research Applications
1-tert-Butylaziridine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butylaziridine involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can undergo nucleophilic ring-opening reactions, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of the aziridine family, lacking the tert-butyl group.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain characteristics
Uniqueness
1-tert-Butylaziridine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more selective in certain reactions compared to other aziridines and azetidines .
Properties
CAS No. |
4017-38-3 |
---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
1-tert-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-6(2,3)7-4-5-7/h4-5H2,1-3H3 |
InChI Key |
BBFCEQFUUOTJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC1 |
Origin of Product |
United States |
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